
Indium--lanthanum (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium–lanthanum (2/1) is an intermetallic compound formed by the combination of indium and lanthanum in a 2:1 ratio. This compound is part of the broader category of rare earth intermetallics, which are known for their unique properties and applications in various fields, including materials science, electronics, and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indium–lanthanum (2/1) typically involves the direct combination of elemental indium and lanthanum. The reaction is carried out in a controlled environment to prevent oxidation and contamination. The elements are heated together in a vacuum or inert atmosphere, such as argon, to form the intermetallic compound. The reaction conditions, including temperature and time, are carefully controlled to ensure the formation of the desired stoichiometry.
Industrial Production Methods
Industrial production of indium–lanthanum (2/1) may involve more sophisticated techniques, such as arc melting or induction melting, to achieve high purity and uniformity. These methods allow for precise control over the reaction environment and the resulting material properties. The use of high-purity starting materials and advanced processing techniques ensures the production of high-quality indium–lanthanum (2/1) for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Indium–lanthanum (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both indium and lanthanum.
Common Reagents and Conditions
Oxidation: Indium–lanthanum (2/1) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and in the presence of an oxidizing agent.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form the elemental metals.
Substitution: Indium–lanthanum (2/1) can undergo substitution reactions with halogens, forming halides such as indium chloride and lanthanum chloride.
Major Products Formed
The major products formed from these reactions include various oxides, halides, and elemental metals, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Indium–lanthanum (2/1) has several scientific research applications due to its unique properties:
Materials Science: The compound is used in the development of advanced materials with specific electronic, magnetic, and thermal properties.
Electronics: Indium–lanthanum (2/1) is utilized in the production of semiconductors and other electronic components.
Catalysis: The compound serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Nuclear Industry: Indium–lanthanum (2/1) is used in the reprocessing of spent nuclear fuel and the separation of fissile elements
Wirkmechanismus
The mechanism of action of indium–lanthanum (2/1) involves its interaction with other elements and compounds at the molecular level. The compound’s unique electronic structure allows it to participate in various chemical reactions, influencing the reactivity and stability of the resulting products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indium–gallium (2/1): Similar to indium–lanthanum (2/1), this compound is used in electronics and materials science.
Lanthanum–gallium (2/1): This compound is utilized in catalysis and materials development.
Uniqueness
Indium–lanthanum (2/1) is unique due to its specific combination of indium and lanthanum, which imparts distinct electronic, magnetic, and thermal properties. These properties make it particularly valuable in applications requiring high performance and reliability.
By understanding the synthesis, reactions, applications, and mechanisms of indium–lanthanum (2/1), researchers and industry professionals can leverage its unique properties for various scientific and technological advancements.
Eigenschaften
CAS-Nummer |
54652-77-6 |
|---|---|
Molekularformel |
In2La |
Molekulargewicht |
368.54 g/mol |
InChI |
InChI=1S/2In.La |
InChI-Schlüssel |
AHOTVHVJSGNJOM-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[In].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


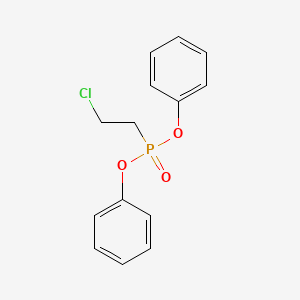

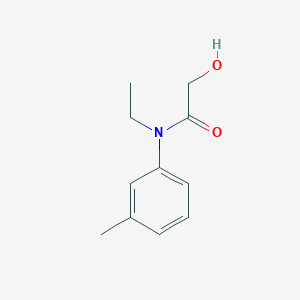
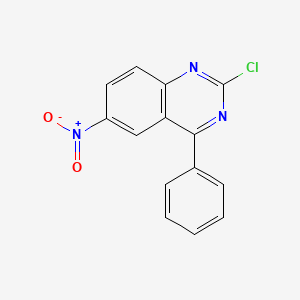
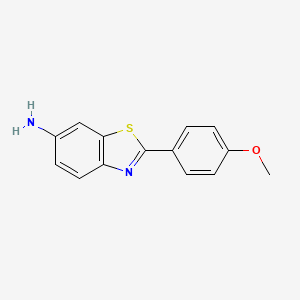

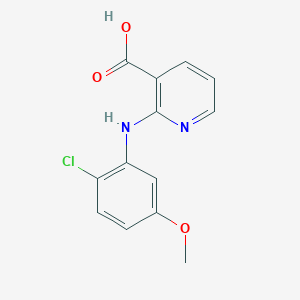
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)
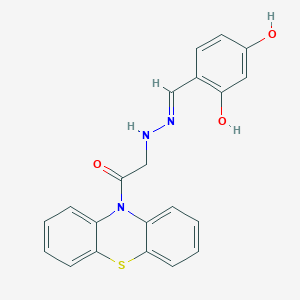
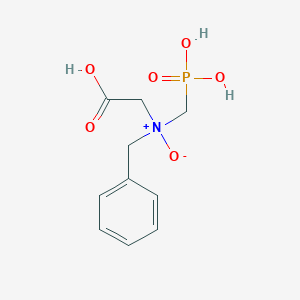
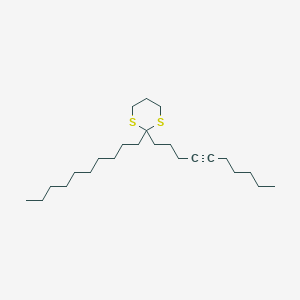
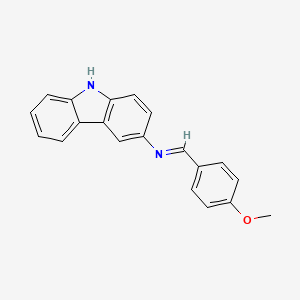

![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
